Acide 1-tert-butoxycarbonyl-1H-pyrazole-4-boronique

Vue d'ensemble

Description

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C₈H₁₃BN₂O₄ and a molecular weight of 212.01 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is a valuable reagent in the synthesis of various biologically active molecules and pharmaceutical intermediates .

Applications De Recherche Scientifique

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid has numerous applications in scientific research:

Mécanisme D'action

Target of Action

Boronic acids and their derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be removed under acidic conditions, revealing the active amine group .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and cell proliferation .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 157-161 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

Boronic acids and their derivatives have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects .

Action Environment

The action of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the pH of the environment could impact the compound’s action, as the Boc group is typically removed under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-pyrazoleboronic acid pinacol ester with di-tert-butyl dicarbonate . The reaction typically occurs under mild conditions and yields the desired boronic acid derivative with high purity.

Industrial Production Methods

Industrial production of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid often involves large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from reactions involving 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Pyrazole-4-boronic acid: Lacks the tert-butoxycarbonyl protecting group, making it less stable under certain conditions.

1-Boc-4-pyrazoleboronic acid pinacol ester: A pinacol ester derivative that offers different reactivity and solubility properties.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic acid derivative with distinct reactivity due to the presence of the dioxaborolane group.

Uniqueness

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is unique due to its tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in organic synthesis, particularly for applications requiring high stability and selectivity .

Activité Biologique

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid (CAS No. 1188405-87-9) is a boronic acid derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy, particularly in targeting specific kinases involved in tumor progression.

Chemical Structure and Properties

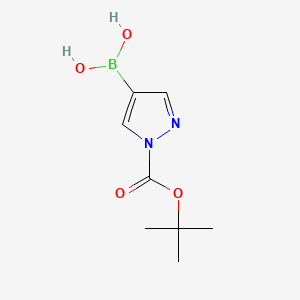

The chemical structure of 1-tert-butoxycarbonyl-1H-pyrazole-4-boronic acid can be represented as follows:

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a boronic acid functional group that is crucial for its biological activity.

The biological activity of 1-tert-butoxycarbonyl-1H-pyrazole-4-boronic acid primarily involves its interaction with various molecular targets, particularly receptor tyrosine kinases (RTKs). These interactions can lead to inhibition of cell proliferation and angiogenesis, both critical processes in cancer development. The compound may also modulate signaling pathways associated with tumor growth by binding to specific enzymes or receptors, thereby altering their activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 1-tert-butoxycarbonyl-1H-pyrazole-4-boronic acid. The compound has shown promising results in inhibiting the activity of mutant BRAF, a key kinase involved in melanoma progression. In vitro assays demonstrated that this compound could effectively reduce the proliferation of BRAF mutant melanoma cell lines, with IC50 values indicating significant potency .

| Compound | IC50 (BRAF) μM | IC50 (ppERK) μM | GI50 SRB μM |

|---|---|---|---|

| 1-tert-butoxycarbonyl-1H-pyrazole-4-boronic acid | TBD | TBD | TBD |

Other Biological Activities

In addition to its antitumor effects, pyrazole derivatives have been reported to exhibit a range of other biological activities, including:

- Antimicrobial : Effective against various bacterial strains and fungi.

- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in animal models.

- Antiviral : Some derivatives have shown activity against viral infections, although specific data for this compound is limited .

Case Study 1: Inhibition of BRAF Kinase

In one study, researchers synthesized several pyrazole derivatives to evaluate their inhibitory effects on BRAF kinase. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced the inhibitory potency against BRAF mutants. The compound's ability to inhibit downstream signaling pathways was also assessed through ERK activation assays, confirming its potential as a therapeutic agent for BRAF-driven malignancies .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of various pyrazole derivatives, including 1-tert-butoxycarbonyl-1H-pyrazole-4-boronic acid. The compounds were tested in models of carrageenan-induced edema and showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEPVMMFUSDDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915326 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-31-5, 1188405-87-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.